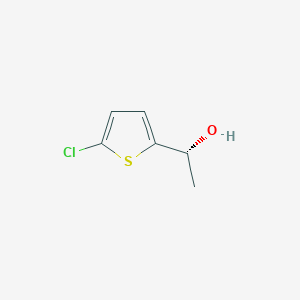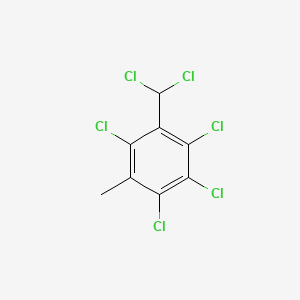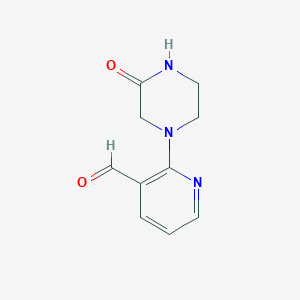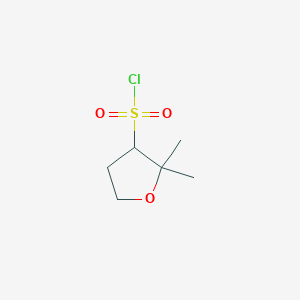
2,2-Dimethyloxolane-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyloxolane-3-sulfonyl chloride: is a chemical compound with the molecular formula C₆H₁₁ClO₃S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 2,2-Dimethyloxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:
[ \text{2,2-Dimethyloxolane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microchannel reactors has been explored to enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyloxolane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and other hydride donors are used for reduction reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by oxidation.
Thiols: Formed by reduction.
Applications De Recherche Scientifique
2,2-Dimethyloxolane-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the modification of biomolecules to study their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom susceptible to nucleophilic attack. The general mechanism can be summarized as follows:
Formation of Sulfonyl Chloride Intermediate: The sulfonyl chloride group is formed through the reaction with chlorosulfonic acid.
Nucleophilic Attack: Nucleophiles attack the carbon atom of the sulfonyl chloride group, leading to the formation of sulfonamide, sulfonic acid, or thiol derivatives
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: Similar in reactivity but lacks the oxolane ring structure.
Benzenesulfonyl Chloride: Contains an aromatic ring, making it less reactive compared to 2,2-Dimethyloxolane-3-sulfonyl chloride.
Tosyl Chloride: Contains a toluene ring, commonly used in organic synthesis for similar purposes
Uniqueness: this compound is unique due to its oxolane ring structure, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the oxolane ring is desired.
Propriétés
Formule moléculaire |
C6H11ClO3S |
|---|---|
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
2,2-dimethyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-6(2)5(3-4-10-6)11(7,8)9/h5H,3-4H2,1-2H3 |
Clé InChI |
VXEDYUYFAPXPNR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCO1)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


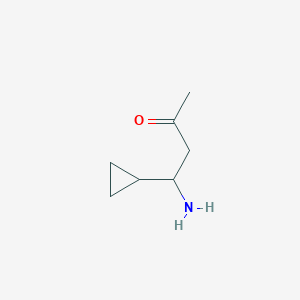
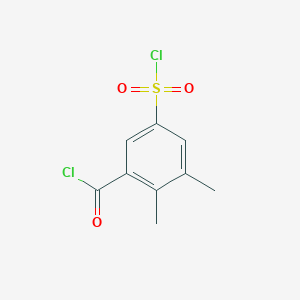


![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)

![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)

